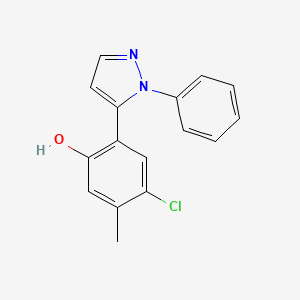

5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole

Beschreibung

5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole is a pyrazole-based compound featuring a phenyl group at the 1-position and a substituted phenyl ring (5-chloro-2-hydroxy-4-methylphenyl) at the 5-position. This structure combines aromatic and heteroaromatic moieties, making it a subject of interest in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

4-chloro-5-methyl-2-(2-phenylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-11-9-16(20)13(10-14(11)17)15-7-8-18-19(15)12-5-3-2-4-6-12/h2-10,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOWXHKNQZKRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C2=CC=NN2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425288 | |

| Record name | 4-Chloro-3-methyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213690-56-3 | |

| Record name | 4-Chloro-5-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213690-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Approach

The primary synthetic method to obtain 5-(5-chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole involves the condensation of 5-chloro-2-hydroxy-4-methylbenzaldehyde with phenylhydrazine under acidic conditions. This reaction proceeds via the formation of a hydrazone intermediate, which subsequently cyclizes to form the pyrazole ring.

- Key reagents:

- 5-chloro-2-hydroxy-4-methylbenzaldehyde

- Phenylhydrazine

- Solvents: Ethanol or acetic acid are commonly used to dissolve reactants and facilitate the reaction.

- Conditions: Heating is typically applied to promote cyclization and improve yield.

This method is well-established and provides a straightforward route to the target pyrazole compound with moderate to high yields.

Multi-Step Synthesis via Chromenone Intermediates

An alternative, more elaborate synthetic pathway involves the preparation of substituted flavones (chromen-4-ones) as intermediates, which are then converted to the target pyrazole derivatives:

- Step 1: Synthesis of 5-chloro-2-hydroxy-4-methylacetophenone by purification through acetic acid precipitation and recrystallization.

- Step 2: Formation of 2-(substituted benzoyloxy)-4-methyl-5-chloroacetophenones by reaction with substituted benzoic acids in dry pyridine and POCl3 at low temperature (below 10 °C), followed by acid work-up and recrystallization.

- Step 3: Baker-Venkataraman rearrangement of the above esters with KOH in pyridine at 60 °C to yield β-diketones (1,3-diones).

- Step 4: Cyclization of β-diketones to substituted flavones by acidification and recrystallization.

- Step 5: Reaction of substituted flavones with phenylhydrazine hydrochloride in DMF with catalytic piperidine under reflux for 1.5 hours to form 3-(5’-chloro-2’-hydroxy-4’-methylphenyl)-5-(substituted phenyl)-1-phenylpyrazoles.

This multi-step approach allows for structural diversification by varying the substituents on the benzoyloxy and phenyl groups, enabling the synthesis of pyrazole derivatives with tailored properties.

Industrial Production Considerations

Industrial scale synthesis generally adapts the laboratory routes with optimizations for yield, purity, and process efficiency. Key points include:

- Use of continuous flow reactors to enhance reaction control and scalability.

- Automated synthesis systems to improve reproducibility and reduce human error.

- Optimization of reagent stoichiometry, solvent choice, and temperature profiles to maximize yield and minimize by-products.

Industrial processes may also employ purification techniques such as crystallization and chromatographic methods to ensure high purity of the final compound.

Reaction Mechanism Insights

The formation of the pyrazole ring is a key step involving:

- Initial nucleophilic attack of phenylhydrazine on the aldehyde carbonyl carbon to form a hydrazone intermediate.

- Intramolecular cyclization facilitated by acidic conditions and heat, leading to ring closure and formation of the pyrazole nucleus.

- Proton transfers and dehydration steps finalize the aromatic pyrazole structure.

The presence of electron-withdrawing chloro and electron-donating hydroxy and methyl groups on the phenyl ring influences the reactivity and regioselectivity of the cyclization.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The use of acidic solvents such as acetic acid or ethanol facilitates the hydrazone formation and cyclization steps by protonating intermediates and stabilizing transition states.

- Control of temperature is critical, especially during esterification and rearrangement steps, to avoid side reactions and decomposition.

- Recrystallization from ethanol or ethanol-acetic acid mixtures is effective for purification, yielding crystalline products suitable for further applications.

- The multi-step method allows for structural variation, which is valuable for research into biological activities and material properties.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methylphenyl-phenylpyrazole.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of ketone or quinone derivatives.

Reduction: Formation of hydroxy-methylphenyl-phenylpyrazole.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

a. Chlorophenyl Derivatives

- 5-(m-Chlorophenyl)-3-ethyl-4-methyl-1-phenylpyrazole (Compound 2d) :

- Structure : Lacks the hydroxy group but includes ethyl and methyl substituents on the pyrazole ring.

- Synthesis : Prepared via ultrasound-assisted condensation of Baylis-Hillman adducts with phenylhydrazine, yielding 82–92% efficiency .

- Characterization : Confirmed by NMR, IR, and GC-MS, highlighting the robustness of these techniques for pyrazole derivatives .

- Comparison : The absence of a hydroxy group in 2d likely increases hydrophobicity compared to the target compound, which may enhance membrane permeability but reduce solubility .

b. Hydroxy-Substituted Analogs

- 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate: Structure: Acetylated derivative of the target compound. Comparison: The acetate group improves stability and may alter pharmacokinetics, such as delayed hydrolysis in biological systems compared to the free hydroxy form .

a. Anti-inflammatory and Analgesic Agents

b. Antimicrobial Thiazole-Pyrazole Hybrids

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :

- Activity : Displays antimicrobial activity against pathogens like E. coli and C. albicans due to halogenated aryl groups enhancing lipophilicity and target interactions .

- Comparison : The target compound’s hydroxy group could reduce antimicrobial efficacy compared to halogen-only analogs but may improve water solubility for formulation .

Structural Characterization Techniques

- Spectroscopic Methods :

- NMR and IR : Widely used for confirming substituent positions in pyrazole derivatives (e.g., 2d and Compound 15) .

- X-ray Crystallography : Applied to related compounds (e.g., 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide) to resolve complex stereochemistry .

- Comparison : The target compound’s hydroxy and chloro groups would produce distinct NMR shifts (e.g., downfield for -OH) and hydrogen bonding patterns observable in crystallography .

Biologische Aktivität

5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole (CAS 213690-56-3) is a pyrazole compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2O, with a molecular weight of 284.74 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

- MCF7 (Breast Cancer) : Exhibited an IC50 value of approximately 3.79 µM, indicating effective growth inhibition .

- NCI-H460 (Lung Cancer) : Showed an IC50 value of 42.30 µM, suggesting moderate cytotoxicity .

Table 1 summarizes the cytotoxic effects observed in various studies:

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has also been explored. For instance, derivatives similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by interfering with cell cycle progression.

- Cytokine Modulation : It reduces the secretion of inflammatory cytokines, thereby mitigating inflammatory responses.

- Enzyme Inhibition : Some studies suggest that pyrazoles can inhibit specific enzymes involved in cancer cell proliferation and inflammation .

Case Studies and Research Findings

A notable study examined the dual role of pyrazole derivatives as both anticancer and anti-inflammatory agents. The findings revealed that certain compounds could effectively target cancer cell growth while simultaneously reducing inflammation markers in vitro .

Additionally, a comparative analysis of various pyrazole derivatives highlighted that modifications to the core structure significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic: What are the standard synthetic routes for 5-(5-Chloro-2-hydroxy-4-methylphenyl)-1-phenylpyrazole?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or Mannich reactions. For example, the Mannich reaction involving 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives and phenylhydrazine precursors can yield the target pyrazole framework . Cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) is another common approach, as demonstrated in the synthesis of structurally analogous pyrazole-oxadiazole hybrids . Key intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride are generated through sequential steps: cyclization, formylation, oxidation, and acylation .

Basic: How is the structure of this compound confirmed analytically?

Methodological Answer:

Structural confirmation relies on a combination of spectral and crystallographic techniques:

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, C-Cl bonds) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons, methyl groups) and carbon types .

- X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions, as seen in studies of related pyrazole-carboxylic acid derivatives .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict optimal conditions. For instance, the ICReDD framework integrates computational modeling with experimental validation to narrow down parameters like temperature, solvent polarity, and catalyst efficiency . This approach reduces trial-and-error experimentation, particularly in regioselective pyrazole formation .

Advanced: What strategies resolve contradictions in yield data between different synthetic routes?

Methodological Answer:

Contradictions often arise from reagent choice (e.g., POCl₃ vs. acetic anhydride in cyclization) or reaction kinetics. Systematic comparison via Design of Experiments (DoE) can isolate critical variables. For example, phosphorus-based agents may enhance electrophilic substitution but introduce side products, necessitating HPLC or GC-MS for purity assessment . Kinetic studies under varying temperatures and pH levels further clarify mechanistic discrepancies .

Basic: What physical-chemical properties are critical for characterizing this compound?

Methodological Answer:

Key properties include:

- Molecular Weight : 316.78 g/mol (calculated from C₁₇H₁₄ClN₂O).

- Melting Point : Determined via differential scanning calorimetry (DSC); analogs like 5-chloro-3-methyl-1-phenylpyrazole derivatives melt at 150–160°C .

- Solubility : Assessed in polar (DMSO, ethanol) vs. non-polar solvents (hexane) using shake-flask methods .

Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed?

Methodological Answer:

Regioselectivity is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position direct cyclization toward the desired isomer. Steric effects from bulky aryl groups (e.g., phenyl) at the 1-position further stabilize the product. Computational modeling (e.g., Fukui indices) predicts reactive sites, while microwave-assisted synthesis enhances selectivity by reducing side reactions .

Advanced: What pharmacological screening models evaluate this compound’s bioactivity?

Methodological Answer:

- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .

- Enzyme Inhibition : Assays targeting carbonic anhydrase isoforms (e.g., CAH1, CAH2) or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric methods .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Ethanol or ethyl acetate as solvents for removing polar impurities .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) for separating non-polar byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity isolation .

Advanced: How do substituent modifications (e.g., -Cl, -OCH₃) impact biological activity?

Methodological Answer:

- Chlorine (-Cl) : Enhances lipophilicity and membrane permeability, critical for CNS-targeted analogs .

- Methoxy (-OCH₃) : Increases electron density, improving binding to aromatic residues in enzyme active sites (e.g., COX-2) .

- Trifluoromethyl (-CF₃) : Boosts metabolic stability and bioavailability, as seen in mGluR5 ligands .

Advanced: What are the challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

Scale-up challenges include heat dissipation during exothermic steps (e.g., cyclization) and solvent recovery. Continuous flow reactors improve temperature control and mixing efficiency compared to batch methods . Membrane separation technologies (e.g., nanofiltration) reduce solvent waste, while process simulation software (Aspen Plus) optimizes mass-energy balances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.